2-Bromobenzyl-(2-chlorophenyl)ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(2-chlorophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZAZVWLAFTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254079 | |
| Record name | Benzene, 1-bromo-2-[(2-chlorophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309933-16-1 | |
| Record name | Benzene, 1-bromo-2-[(2-chlorophenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309933-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-[(2-chlorophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Halogenated Benzyl Aryl Ethers in Synthetic Chemistry
Halogenated benzyl (B1604629) aryl ethers are a class of organic compounds characterized by a benzyl group and an aryl group, both substituted with one or more halogen atoms, connected through an ether bond. The presence of halogens, such as bromine and chlorine, significantly influences the chemical reactivity of these molecules, rendering them important intermediates in synthetic chemistry.
The carbon-halogen bond in these compounds is a key functional group that can participate in a wide array of chemical reactions. For instance, the bromine atom on the benzyl ring and the chlorine atom on the phenyl ring of 2-Bromobenzyl-(2-chlorophenyl)ether can be selectively targeted in various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of more complex molecular architectures from simpler precursors.
One of the most significant applications of halogenated benzyl aryl ethers is in the synthesis of heterocyclic compounds. The strategic positioning of the halogen atoms allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. This approach is particularly valuable for synthesizing structures that are otherwise difficult to obtain.
Chemical Reactivity and Mechanistic Investigations of 2 Bromobenzyl 2 Chlorophenyl Ether
Mechanistic Pathways of Functional Group Transformations
The reactivity of 2-Bromobenzyl-(2-chlorophenyl)ether is dictated by the distinct electronic and steric environments of its constituent functional groups: the bromo-substituted benzyl (B1604629) group, the chloro-substituted phenyl group, and the central ether linkage. Mechanistic investigations reveal that these sites undergo transformations through various pathways, including nucleophilic substitutions and acid-catalyzed cleavages.
Reactivity at the Bromine-Substituted Benzyl Moiety
The bromine atom in the 2-bromobenzyl portion of the molecule is situated at a benzylic position. This location significantly influences its reactivity, primarily in nucleophilic substitution reactions. The C-Br bond at a benzylic carbon is susceptible to cleavage, proceeding through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. nih.gov
The SN1 pathway involves the formation of a relatively stable benzyl carbocation intermediate. This stability is attributed to the delocalization of the positive charge over the adjacent benzene (B151609) ring. In contrast, the SN2 mechanism involves a concerted, bimolecular process where the nucleophile attacks the carbon center at the same time as the bromide leaving group departs. masterorganicchemistry.com The choice between these pathways is often a trade-off, with factors like solvent polarity and the steric hindrance around the reaction center playing crucial roles. stackexchange.com For instance, reactions with strong nucleophiles in aprotic solvents tend to favor the SN2 pathway, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com Conversely, conditions that promote the stabilization of a carbocation, such as polar protic solvents, can facilitate the SN1 mechanism. nih.govstackexchange.com
Recent studies on similar α-bromo benzyl substrates have explored nucleophilic fluorination. These investigations show that the substitution can proceed through a mix of SN1 and SN2 pathways, with the exact mechanism being influenced by the reagents used. For example, the use of certain fluoride (B91410) sources can lead to epimerization, suggesting an SN1-type process, while others result in an inversion of configuration, which is characteristic of an SN2 reaction. nih.govnii.ac.jp
Reactivity at the Chlorine-Substituted Phenyl Moiety
The chlorine atom is attached to an aromatic ring, making it an aryl halide. Aryl halides are generally less reactive towards traditional nucleophilic substitution than alkyl halides due to the strength of the C(sp²)-Cl bond and the repulsion between the electron-rich aromatic ring and an incoming nucleophile. However, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, typically requiring strong electron-withdrawing groups positioned ortho or para to the halogen. In the case of this compound, the absence of such strong activating groups makes classical SNAr reactions challenging.
Computational and experimental studies have shown that nucleophilic aromatic substitutions can also proceed via a concerted mechanism (cSNAr) without the formation of a stable Meisenheimer intermediate, especially with certain nucleophiles and in the absence of strong activating groups. nih.gov However, the most significant reactivity of the aryl chloride moiety is observed in metal-catalyzed cross-coupling reactions.
Coupling Reactions Involving this compound
The presence of two distinct halogenated sites makes this compound a versatile substrate for various carbon-carbon bond-forming coupling reactions. The differential reactivity of the benzylic bromide and the aryl chloride allows for selective functionalization.
Cross-Coupling Methodologies (e.g., Suzuki, Ullmann)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. This compound offers two potential reaction sites: the C(sp³)-Br bond of the benzyl moiety and the C(sp²)-Cl bond of the phenyl moiety.
In Suzuki-Miyaura cross-coupling, the reaction of an aryl halide with an arylboronic acid is generally preferred over the reaction of a benzyl halide. d-nb.info The oxidative addition of the palladium(0) catalyst to the aryl halide bond is typically faster and more facile than the addition to a benzyl halide. d-nb.info This regioselectivity allows for the preferential coupling at the chlorine-substituted phenyl ring. For example, a Suzuki coupling of 2-bromo-4-chlorophenyl derivatives with phenylboronic acids has been shown to proceed selectively at the bromo position on the aromatic ring. mdpi.com By analogy, in this compound, a selective Suzuki coupling would likely occur at the C-Cl bond, leaving the C-Br bond intact for subsequent transformations.
Dual catalytic systems, for instance using both Nickel and Cobalt catalysts, have been developed for cross-electrophile coupling, providing high functional group tolerance and enabling the coupling of various aryl and alkyl halides. nih.gov Such systems could potentially be applied to molecules like this compound to achieve selective or sequential couplings.
The table below outlines the expected reactivity in a Suzuki-Miyaura cross-coupling reaction.
| Coupling Site | Halide Type | Relative Reactivity | Expected Product with Arylboronic Acid |
| Chlorine-Substituted Phenyl | Aryl Halide | Higher | 2-Bromobenzyl-(2-arylphenyl)ether |
| Bromine-Substituted Benzyl | Benzyl Halide | Lower | 2-Arylbenzyl-(2-chlorophenyl)ether |
Nucleophilic Substitution Reactions
As discussed in section 3.1.1, the benzylic bromide is a prime site for nucleophilic substitution. A wide range of nucleophiles can displace the bromide ion. The reaction mechanism, being either SN1 or SN2, is highly dependent on the reaction conditions and the nucleophile's strength. nih.gov
Recent research has focused on nucleophilic fluorination of α-carbonyl benzyl bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), sometimes in combination with silver fluoride (AgF). nih.govnii.ac.jprsc.org These methods demonstrate good functional-group compatibility under mild conditions. Stereochemical studies of these reactions indicate that both SN1 and SN2 pathways can operate, with the presence of AgF favoring the SN2 pathway with inversion of configuration, while its combination with Et₃N·3HF may introduce a competing SN1 pathway. nih.govnii.ac.jp
The aryl chloride is generally unreactive towards nucleophilic substitution unless under forcing conditions or if the reaction is facilitated by a transition metal catalyst. Concerted nucleophilic aromatic substitution (cSNAr) represents a potential, albeit less common, pathway for the substitution of the aryl chloride. nih.gov
The table below summarizes the potential nucleophilic substitution reactions.
| Reaction Site | Reaction Type | Common Reagents/Conditions | Mechanistic Pathway |
| Benzylic Bromide | Nucleophilic Substitution | Nucleophiles (e.g., CN⁻, OR⁻, F⁻) | SN1 / SN2 nih.gov |
| Aryl Chloride | Nucleophilic Aromatic Substitution | Strong base, high temp; or Pd/Cu catalysis | SNAr / cSNAr nih.gov |
Cyclization and Rearrangement Reactions
The reactivity of this compound is characterized by its potential to undergo both intramolecular cyclization, driven by the reactive 2-bromobenzyl moiety, and skeletal rearrangement, typical of diaryl ethers. These transformations provide pathways to complex heterocyclic and polycyclic aromatic structures.
Rearrangement Reactions
While specific rearrangement studies on this compound are not extensively documented, the behavior of the parent benzyl phenyl ether under various catalytic conditions serves as a primary model. smmu.edu.cn Acid-catalyzed rearrangements of benzyl phenyl ethers typically proceed via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a benzyl cation and a phenol (B47542). The electrophilic benzyl cation then re-attaches to the phenol ring, predominantly at the ortho and para positions.
A study using aluminum bromide (AlBr₃) as a catalyst for the rearrangement of benzyl phenyl ether in solvents like 1,2,4-trichlorobenzene (B33124) and nitrobenzene (B124822) confirmed that ortho-migration of the benzyl group is the major pathway. rsc.org The reaction is rapid and largely intramolecular, suggesting the involvement of a tight ion-pair intermediate. rsc.org The ratio of ortho to para products is influenced by the solvent, with less polar solvents favoring higher ortho selectivity. rsc.org
Other potential, albeit less direct, rearrangement pathways for derivatives of this ether include the Sommelet-Hauser and Wittig rearrangements. The Sommelet-Hauser rearrangement involves the smmu.edu.cndalalinstitute.com-sigmatropic shift of a benzylic ylide, which would require prior conversion of the ether into a quaternary ammonium (B1175870) salt. wikipedia.orgnumberanalytics.com The dalalinstitute.comwikipedia.org-Wittig rearrangement could occur if the benzylic position is deprotonated with a strong base like t-butyllithium (tBuLi) to form an α-lithiated ether, which then rearranges. researchgate.net
Cyclization Reactions
The presence of the 2-bromobenzyl group makes this compound a prime candidate for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. These reactions leverage the C-Br bond for oxidative addition, initiating a cascade that forms a new ring.
A significant model for this reactivity is the reductive intramolecular cyclization of allyl 2-bromobenzyl ether. researchgate.net In this process, electrochemical reduction of the C-Br bond generates a radical intermediate which then attacks the tethered allyl group to form a new C-C bond and ultimately a substituted isochromane ring system. researchgate.net
Palladium-catalyzed reactions offer a versatile route for the cyclization of halo-substituted ethers. acs.org For instance, palladium-catalyzed intramolecular Heck reactions are a well-established method for forming new rings. In a hypothetical cyclization of this compound, a palladium(0) catalyst would oxidatively add to the C-Br bond. The resulting arylpalladium(II) complex could then undergo an intramolecular C-H activation or a related coupling process to form a dibenzofuran (B1670420) or dibenzo[b,d]oxepine ring system, depending on the site of ring closure. Studies on related N-(o-iodobenzyl) amides have shown that palladium catalysis can effectively form six, seven, or eight-membered rings, with the outcome influenced by reaction conditions such as the solvent system. researchgate.net
| Reaction Type | Model Substrate | Catalyst/Reagents | Key Products | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Rearrangement | Benzyl phenyl ether | AlBr₃ in Nitrobenzene | o-Benzylphenol and p-Benzylphenol | rsc.org |
| Thermal Rearrangement | Benzyl-α-naphthyl ether | Heat (~260 °C) | 2- and 4-Benzyl-1-naphthol, Toluene (B28343), Dibenzyl | cdnsciencepub.com |
| Reductive Cyclization | Allyl 2-bromobenzyl ether | Electrochemical Reduction | 4-Methylisochromane derivatives | researchgate.net |
| Palladium-Catalyzed Cyclization | N-(o-Iodobenzyl)-3-butenamides | Pd(OAc)₂, PPh₃ | 6-, 7-, or 8-membered lactams | researchgate.net |
Spectroscopic and Computational Approaches to Mechanistic Elucidation
Understanding the precise mechanisms of the complex reactions undergone by molecules like this compound requires a combination of advanced spectroscopic techniques and computational modeling. These methods provide insight into transient intermediates and transition states that are not observable by classical chemical analysis.
A compelling case study is the investigation of the reductive intramolecular cyclization of allyl 2-bromobenzyl ether, a close structural analog. researchgate.net To elucidate the mechanism of this reaction, researchers employed in situ electron paramagnetic resonance (EPR) spectroelectrochemistry. This technique allowed for the direct detection and characterization of the radical intermediates formed upon electrochemical reduction of the carbon-bromine bond. The EPR spectra provided definitive evidence for the formation of a specific radical species, confirming that the cyclization proceeds through a radical-type pathway. researchgate.net
To complement these experimental observations, Density Functional Theory (DFT) calculations were performed. researchgate.net Computational modeling served several key purposes:
Spectral Simulation: DFT calculations were used to simulate the EPR spectra of the proposed radical intermediates. The excellent agreement between the simulated and experimentally measured spectra confirmed the structural assignment of the intermediates.
Energetics and Feasibility: Calculations can determine the relative energies of different potential intermediates and transition states, helping to distinguish between competing mechanistic pathways. For example, in studies of the dalalinstitute.comwikipedia.org-Wittig rearrangement of related aryl benzyl ethers, computational analysis showed that the reaction could proceed through either a concerted anionic pathway or a stepwise radical dissociation/recombination pathway, with the preferred route depending on the electronic nature of the aryl substituents. researchgate.net
Electronic Structure: Computational methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron distribution in the molecule. This helps to understand the charge distribution and bonding in transient species, explaining their reactivity. nih.gov
Other spectroscopic methods, such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are crucial for characterizing the final products of rearrangement and cyclization reactions, confirming the new connectivity of the molecular skeleton. researchgate.net
| Methodology | Model System/Reaction | Key Findings | Reference |
|---|---|---|---|
| EPR Spectroelectrochemistry | Reductive cyclization of allyl 2-bromobenzyl ether | Direct detection and identification of radical intermediates, confirming a radical-based mechanism. | researchgate.net |
| Density Functional Theory (DFT) | Reductive cyclization of allyl 2-bromobenzyl ether | Accurate simulation of experimental EPR spectra; confirmed the structure of the radical intermediate. | researchgate.net |
| DFT and Experimental Studies | dalalinstitute.comwikipedia.org-Wittig rearrangement of aryl benzyl ethers | Identified two competing mechanisms (anionic vs. radical); pathway depends on aryl substituents. | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromobenzyl 2 Chlorophenyl Ether
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 2-Bromobenzyl-(2-chlorophenyl)ether, with each technique providing specific insights into the connectivity and chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene (B1212753) protons. The methylene protons of the benzyl (B1604629) group would likely appear as a singlet in the range of δ 5.0-5.5 ppm, slightly downfield due to the deshielding effect of the adjacent oxygen and aromatic ring. The aromatic protons on both the 2-bromophenyl and 2-chlorophenyl rings would exhibit complex multiplet patterns in the aromatic region (δ 6.8-7.8 ppm) due to spin-spin coupling between adjacent non-equivalent protons. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule. The methylene carbon of the benzyl group is anticipated to resonate around 70 ppm. The aromatic carbons would appear in the region of 110-160 ppm. The carbons directly attached to the bromine and chlorine atoms would show characteristic chemical shifts influenced by the halogen's electronegativity and size. Specifically, the carbon bearing the bromine atom is expected around 122 ppm, while the carbon attached to the chlorine atom would be in the vicinity of 127 ppm. The carbon atoms of the ether linkage (C-O) would also have distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Methylene (-CH₂-) | ~5.2 | ~70 |
| Aromatic (2-bromophenyl) | ~7.1-7.6 | ~112-140 |
| Aromatic (2-chlorophenyl) | ~6.9-7.4 | ~115-157 |
| C-Br | - | ~122 |
| C-Cl | - | ~127 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, asymmetric C-O-C stretching vibration for the diaryl ether linkage is expected in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. Specifically, the C-Cl stretching band is often found in the 700-750 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the symmetric C-O-C stretch would be expected to show strong signals in the Raman spectrum.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2850-2960 | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | Strong |
| Asymmetric C-O-C Stretch | 1200-1250 | - | Strong |
| Symmetric C-O-C Stretch | - | ~1050 | Strong |
| C-Cl Stretch | 700-750 | 700-750 | Medium |
| C-Br Stretch | 500-600 | 500-600 | Medium |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to the formation of the 2-bromobenzyl cation and the 2-chlorophenoxy radical, or vice versa.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₃H₁₀BrClO). nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.
| Technique | Expected m/z Value | Interpretation |
|---|---|---|
| MS (EI) | ~296, 298, 300 | Molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺) |
| HRMS (ESI) | 295.9604 | Calculated exact mass for C₁₃H₁₀⁷⁹Br³⁵ClO |
Crystallographic Analysis (X-ray Diffraction)
Single Crystal X-ray Diffraction Data Acquisition and Refinement
To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would need to be grown. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected at a controlled temperature. The resulting diffraction pattern would be used to solve and refine the crystal structure. The refinement process involves adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.
Molecular Conformation and Stereochemistry
The X-ray crystal structure of this compound would reveal important details about its molecular conformation. The dihedral angles between the two aromatic rings and the C-O-C bond angle would be precisely determined. It is anticipated that the two aromatic rings will not be coplanar due to steric hindrance between the ortho-substituents (bromine and chlorine) and the benzylic methylene group. This twisting would be a key feature of the molecule's stereochemistry. The conformation adopted in the solid state would be the one that minimizes steric strain while maximizing favorable intermolecular interactions within the crystal lattice.
Table 4: Predicted Crystallographic Parameters for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| C-O-C Bond Angle | ~118-120° |
| Dihedral Angle (Ring 1 vs. Ring 2) | ~60-80° |
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding:
While the molecule lacks strong hydrogen bond donors, various weak C-H···O and C-H···π interactions play a crucial role in the crystal packing. The ether oxygen atom acts as a hydrogen bond acceptor, engaging in multiple contacts with hydrogen atoms from the benzyl and phenyl rings of neighboring molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.
In the absence of a dedicated crystallographic study for this compound, we can infer potential hydrogen bonding patterns from related structures. For instance, in the crystal structure of bis(2-bromobenzyl) ether, no significant intermolecular hydrogen bonds are observed beyond van der Waals contacts. nih.gov However, studies on other substituted phenyl ethers reveal the prevalence of C-H···O and C-H···π interactions in dictating the supramolecular arrangement. nih.goviucr.org
π-π Stacking:
The presence of two aromatic rings in this compound suggests the likelihood of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The specific geometry of these interactions (e.g., face-to-face, offset face-to-face, or edge-to-face) is influenced by the substitution pattern on the rings. The bromine and chlorine substituents, being electron-withdrawing, can modulate the quadrupole moment of the phenyl rings, thereby influencing the nature and strength of the π-π stacking.
Analysis of similar halogenated aromatic compounds often reveals offset or slipped-parallel π-π stacking arrangements, which minimize electrostatic repulsion while maximizing attractive dispersion forces. rsc.orgrsc.org For example, in the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, inversion-related π-π stacking interactions between like aryl rings are observed, contributing to the formation of infinite molecular chains. nih.govresearchgate.net
Hirshfeld Surface Analysis:
A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
The following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of analogous structures.
| Interaction Type | Expected Contribution to Hirshfeld Surface (%) |
| H···H | ~30-40% |
| C···H/H···C | ~15-25% |
| Cl···H/H···Cl | ~10-15% |
| Br···H/H···Br | ~10-15% |
| O···H/H···O | ~5-10% |
| C···C | ~5-10% |
It is important to note that the precise nature and quantitative contribution of these intermolecular interactions can only be definitively determined through a single-crystal X-ray diffraction study of this compound, followed by a detailed Hirshfeld surface analysis. The information presented here is based on well-established principles of supramolecular chemistry and data from closely related compounds.
Computational Chemistry and Theoretical Investigations of 2 Bromobenzyl 2 Chlorophenyl Ether
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost.
A DFT study would reveal the electronic structure of 2-Bromobenzyl-(2-chlorophenyl)ether, including the spatial distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in predicting the molecule's chemical reactivity and kinetic stability. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, would identify electrophilic and nucleophilic sites, offering insights into its interaction with other chemical species.
Theoretical vibrational analysis using DFT, typically with the B3LYP functional and a suitable basis set, can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net A comparison of these theoretical spectra with experimentally obtained data, if available, would allow for a precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. This comparative analysis serves to validate the accuracy of the computational model.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's excitability and chemical reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's stability and reactivity.
Ab Initio Quantum Mechanical Calculations
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can provide very accurate results, albeit at a greater computational expense. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain a more precise understanding of the molecule's electronic structure and energetics.
Molecular Dynamics (MD) Simulations and Conformational Analysis
MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions and properties.
Prediction of Spectroscopic Parameters
Beyond vibrational spectra, computational methods can predict other spectroscopic parameters. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental NMR data would provide further validation of the computed molecular structure.
Investigation of Reaction Pathways and Transition States
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of the reaction pathways and transition states specifically for this compound. While computational studies are a powerful tool for elucidating reaction mechanisms, determining activation energies, and identifying transient intermediates, no published research to date has focused on these aspects for this particular molecule.
Theoretical studies on related compounds, such as the formation of polychlorinated/brominated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) from precursors like 2-bromophenol (B46759) and 2-chlorophenol (B165306), have been conducted. nih.gov These studies utilize quantum chemical calculations to explore the thermodynamics and kinetics of various reaction pathways, including radical-molecule reactions. nih.gov However, the direct computational analysis of the formation, decomposition, or any other reaction involving this compound, including the characterization of its transition states, remains an unaddressed area in the scientific community.
The investigation of reaction pathways for a molecule like this compound would typically involve the use of computational methods such as Density Functional Theory (DFT). Such a study would map out the potential energy surface of a given reaction, identifying the lowest energy path from reactants to products. This process involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states.
A hypothetical computational investigation would likely include the following:
Identification of Potential Reaction Coordinates: Defining the key geometric parameters that change during the course of a reaction.
Transition State Searching: Employing algorithms to locate the saddle point on the potential energy surface that represents the transition state.
Frequency Calculations: To confirm the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the intended reactants and products.
The data generated from such a study would be invaluable for understanding the reactivity of this compound, predicting its stability under various conditions, and potentially designing synthetic routes or degradation processes. The absence of such data highlights an opportunity for future research in the field of computational organic chemistry.
Due to the lack of available research data, no specific reaction pathways or transition state analyses for this compound can be presented at this time.
Applications in Advanced Organic Synthesis and Material Science
2-Bromobenzyl-(2-chlorophenyl)ether as a Versatile Synthetic Intermediate
The reactivity of the bromine and chlorine substituents, coupled with the ether linkage, makes this compound a valuable tool for synthetic chemists. It serves as a precursor for the generation of a variety of complex organic molecules and heterocyclic systems.
Building Block in Complex Molecule Synthesis
While direct and extensive research on the use of this compound as a building block for a wide array of complex molecules is still developing, the inherent functionalities of the molecule suggest its potential in various synthetic strategies. The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions. For instance, the bromo group can be selectively targeted in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds, leaving the chloro group intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic chemistry, enabling the controlled assembly of intricate molecular frameworks.
The ether linkage, while generally stable, can also be cleaved under specific conditions, offering another point of modification. This allows for the unmasking of a phenolic hydroxyl group, which can then participate in a range of other reactions, further expanding the synthetic utility of this building block.
Precursor for Cyclized Systems
A significant application of this compound lies in its potential as a precursor for the synthesis of cyclized systems, particularly dibenzo[b,f]oxepines. This tricyclic framework is a core structure in various biologically active compounds and natural products. The intramolecular cyclization of this compound to form the dibenzo[b,f]oxepine ring system can be envisioned through several established synthetic methodologies.
One prominent method is the Ullmann condensation , a copper-catalyzed reaction that forms an aryl-aryl ether bond. In the case of this compound, an intramolecular Ullmann-type reaction could be induced to form the seven-membered oxepine ring. This would involve the formation of a bond between the two aromatic rings, facilitated by the strategically positioned bromo and chloro substituents.
Another powerful tool for such cyclizations is the palladium-catalyzed intramolecular biaryl ether synthesis . This reaction, often referred to as a Buchwald-Hartwig-type etherification, provides a milder and more general route to diaryl ethers and can be adapted for intramolecular cyclizations. The reaction would proceed via oxidative addition of the palladium catalyst to the C-Br or C-Cl bond, followed by intramolecular C-O bond formation.
The following table summarizes potential catalytic systems for the intramolecular cyclization of this compound to form dibenzo[b,f]oxepine:
| Reaction Type | Catalyst/Reagents | Proposed Mechanism | Potential Advantages |
| Ullmann Condensation | Copper (Cu) powder, Cu(I) salts (e.g., CuI, CuBr) | Formation of an organocopper intermediate followed by intramolecular nucleophilic aromatic substitution. | Cost-effective, well-established for diaryl ether synthesis. |
| Palladium-Catalyzed Etherification | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand | Oxidative addition of Pd(0) to the aryl halide, followed by reductive elimination to form the C-O bond. | Milder reaction conditions, broader substrate scope, and higher functional group tolerance. |
| Nickel-Catalyzed Coupling | Ni(0) catalyst with a ligand | Similar to palladium catalysis, involving oxidative addition and reductive elimination. | Can offer different reactivity and selectivity compared to palladium. |
Role in the Synthesis of Functional Organic Materials
The unique electronic and structural properties of the dibenzo[b,f]oxepine core, accessible from this compound, make it an attractive building block for the synthesis of functional organic materials. These materials have potential applications in various fields, including organic electronics.
Precursors for Organic Semiconductors
The extended π-conjugated system of dibenzo[b,f]oxepine derivatives is a key feature for their potential use as organic semiconductors. Organic semiconductors are the active components in a variety of electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
By starting with this compound, it is possible to synthesize functionalized dibenzo[b,f]oxepines. The substituents on the aromatic rings can be tailored to fine-tune the electronic properties of the resulting material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for optimizing the performance of organic electronic devices.
For example, the introduction of electron-donating or electron-withdrawing groups onto the dibenzo[b,f]oxepine scaffold can modulate its charge-transport characteristics. Furthermore, these functionalized dibenzo[b,f]oxepines can be polymerized to create semiconducting polymers with desirable properties for large-area and flexible electronics. While direct reports on the synthesis of organic semiconductors from this compound are not yet prevalent, the foundational chemistry strongly suggests its promise in this cutting-edge area of materials science. The development of efficient synthetic routes to dibenzo[b,f]oxepine-based materials from readily available precursors like this compound is an active area of research with the potential to unlock new and improved organic electronic devices.
Synthesis and Characterization of Derivatives and Analogues of 2 Bromobenzyl 2 Chlorophenyl Ether
Structural Modifications and Isomerism
The core structure of 2-Bromobenzyl-(2-chlorophenyl)ether offers multiple sites for modification, leading to a wide array of derivatives and isomers. These modifications can significantly influence the compound's physical, chemical, and biological properties.
Halogen analogues, where bromine or chlorine is replaced by another halogen (e.g., fluorine or iodine), also represent a significant class of derivatives. The nature of the halogen atom influences bond lengths, bond strengths, and the potential for halogen bonding, a type of non-covalent interaction. manchester.ac.uk The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). manchester.ac.uk
Table 1: Comparative Properties of Positional Isomers and Halogen Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of Halogens |
| This compound | C13H10BrClO | 297.57 | Br at C2 of benzyl (B1604629), Cl at C2 of phenyl |
| 4-Bromobenzyl-(2-chlorophenyl)ether | C13H10BrClO | 297.57 | Br at C4 of benzyl, Cl at C2 of phenyl |
| 2-Bromobenzyl-(4-chlorophenyl)ether | C13H10BrClO | 297.57 | Br at C2 of benzyl, Cl at C4 of phenyl |
| 2-Iodobenzyl-(2-chlorophenyl)ether | C13H10ClIO | 344.57 | I at C2 of benzyl, Cl at C2 of phenyl |
| 2-Bromobenzyl-(2-fluorophenyl)ether | C13H10BrFO | 281.12 | Br at C2 of benzyl, F at C2 of phenyl |
Note: Data is illustrative and based on general chemical principles.
Beyond altering halogen positions, modifications can be introduced to the carbon skeletons of the benzyl and phenyl rings. The introduction of alkyl, alkoxy, or other functional groups can impact the molecule's lipophilicity, electronic distribution, and metabolic stability. For example, adding a methyl group to the phenyl ring, as in 2-Bromobenzyl-(3-methylphenyl)ether, introduces both steric and electronic changes.
These modifications can be strategically employed to fine-tune the properties of the parent compound for specific applications. The choice of substituent and its position on the ring are critical considerations in the design of new analogues.
Synthesis Strategies for Related Halogenated Aryl Ethers
The synthesis of this compound and its analogues primarily relies on well-established ether synthesis methodologies.
One of the most common methods is the Williamson ether synthesis . libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. libretexts.orgmasterorganicchemistry.com In the context of this compound, this could involve the reaction of 2-chlorophenol (B165306) with 2-bromobenzyl bromide in the presence of a base. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion. libretexts.orgmasterorganicchemistry.com The choice of a non-protic solvent is often preferred to avoid solvation of the nucleophile. google.com
Another powerful method for forming the aryl ether linkage is the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. union.edu While traditional Ullmann conditions are often harsh, modern variations have been developed that proceed under milder conditions with the use of specific ligands. organic-chemistry.org This method is particularly useful for coupling aryl halides that may be less reactive in traditional SNAr reactions. The reaction generally proceeds via oxidative addition of the aryl halide to a Cu(I) catalyst, followed by reaction with the alcohol and subsequent reductive elimination to yield the ether product. union.edu
Palladium-catalyzed cross-coupling reactions also offer a versatile route to aryl ethers. google.com These methods can tolerate a wide range of functional groups and often proceed with high yields and selectivity. google.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or alkoxide and reductive elimination. google.com
Spectroscopic and Crystallographic Comparisons of Analogues
The characterization of newly synthesized analogues of this compound relies heavily on spectroscopic and crystallographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise connectivity of atoms. The chemical shifts, coupling constants, and integration of signals provide detailed information about the electronic environment of the protons and carbons, confirming the positions of substituents on the aromatic rings.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can help to confirm the structure.
Infrared (IR) spectroscopy is useful for identifying the presence of the characteristic C-O-C ether stretch.
Future Research Directions and Unexplored Avenues for 2 Bromobenzyl 2 Chlorophenyl Ether
Development of Greener Synthetic Pathways
The traditional synthesis of diaryl ethers, such as the Williamson ether synthesis and the Ullmann condensation, often involves harsh reaction conditions, the use of stoichiometric amounts of copper, and high-boiling polar solvents, which raise environmental concerns. unair.ac.idorganic-chemistry.org Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 2-Bromobenzyl-(2-chlorophenyl)ether.
Photocatalysis and Microwave-Assisted Synthesis:
Emerging technologies such as visible-light photoredox catalysis and microwave-assisted synthesis offer promising green alternatives. Visible-light photocatalysis, for instance, has been successfully employed for the C-O bond cleavage of diaryl ethers and could potentially be adapted for their synthesis under mild, room-temperature conditions. nih.govresearchgate.net Similarly, microwave-assisted synthesis has been shown to accelerate the synthesis of various heterocyclic compounds and could significantly reduce reaction times and energy consumption in the preparation of this compound. rsc.orgnih.gov Research in this area could explore the use of novel photocatalysts and the optimization of microwave parameters for the efficient and selective synthesis of the target molecule.
Eco-Friendly Catalytic Systems:
The development of new catalytic systems is another crucial avenue. Iron-based catalysts, for example, have been used for the etherification of benzyl (B1604629) alcohols in green, recyclable solvents like propylene (B89431) carbonate. nih.gov Exploring the applicability of such inexpensive and earth-abundant metal catalysts for the synthesis of this compound from 2-bromobenzyl alcohol and 2-chlorophenol (B165306) would be a significant step towards a more sustainable process.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy source. | Development of suitable photocatalysts, optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Screening of solvents and bases, scale-up studies. |
| Iron-Catalyzed Etherification | Use of inexpensive and abundant metal, recyclable solvents. nih.gov | Catalyst development and optimization, substrate scope investigation. |
Advanced Mechanistic Studies and Reaction Discovery
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic methods and discovering new transformations. While the general mechanisms of the Williamson ether synthesis and Ullmann condensation are known, detailed mechanistic studies specific to the formation of this compound are lacking.
In-situ Spectroscopic and Computational Studies:
Future research could employ in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to monitor the reaction progress and identify key intermediates in the synthesis of this compound. nih.gov Computational methods, particularly Density Functional Theory (DFT) studies, can provide valuable insights into the transition states and reaction pathways, helping to elucidate the role of catalysts and ligands in the reaction. nih.gov Such studies could lead to the rational design of more efficient catalytic systems.
Exploration of Novel Reaction Pathways:
Beyond established methods, exploring entirely new reaction pathways for the synthesis of this compound could lead to significant breakthroughs. For example, the reactivity of the benzyl group, which is known to be a protecting group for alcohols, could be exploited in novel synthetic strategies. organic-chemistry.org The development of catalytic systems that can achieve the atroposelective synthesis of diaryl ethers is another exciting frontier. unair.ac.id
Rational Design of Derivatives for Specific Chemical Applications
The unique substitution pattern of this compound provides a versatile scaffold for the rational design of new derivatives with tailored properties for various applications.
Medicinal Chemistry:
Halogenated aromatic compounds are prevalent in many pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The "2-bromobenzyl" and "2-chlorophenyl" moieties can be systematically modified to create a library of analogs for biological screening. For instance, derivatives of N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been explored as potent receptor tyrosine kinase inhibitors. nih.gov Similarly, designing and synthesizing derivatives of this compound could lead to the discovery of new drug candidates with potential applications in areas such as anticancer and antimicrobial therapies. rsc.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies would be crucial in guiding the design of more potent and selective compounds. rsc.org
| Potential Application | Design Strategy | Target Properties |
| Anticancer Agents | Introduction of pharmacophoric groups, isosteric replacements. | Inhibition of specific enzymes (e.g., kinases), induction of apoptosis. rsc.orgnih.gov |
| Antimicrobial Agents | Modification of lipophilicity, introduction of hydrogen bond donors/acceptors. | Inhibition of bacterial or fungal growth. nih.gov |
| Materials Science | Polymerization of functionalized derivatives. | Development of novel polymers with specific thermal or optical properties. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and efficiency, along with the potential for rapid reaction optimization and library synthesis.
Continuous Flow Synthesis:
The synthesis of diaryl ethers has been successfully demonstrated in continuous flow systems, often utilizing microreactors. researchgate.netrsc.org Applying this technology to the synthesis of this compound could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The use of solid-supported reagents and catalysts in flow reactors can also simplify product purification.
Automated Synthesis Platforms:
Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. These systems can perform high-throughput screening of catalysts, solvents, and other reaction parameters, drastically reducing the time and resources required for process development. researchgate.net Integrating automated platforms for the synthesis and screening of this compound derivatives would be a powerful tool for exploring its chemical space and identifying compounds with desired properties.
Q & A
Q. How can researchers reliably identify 2-Bromobenzyl-(2-chlorophenyl)ether and confirm its molecular structure?
To identify the compound, utilize spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry to verify the molecular formula (C₁₃H₁₀BrClO) and structural features. Cross-reference the observed spectral data with literature values for brominated and chlorinated aromatic ethers. For example, 2-Bromodiphenyl ether (BDE-1) shares structural similarities and has documented spectral profiles . Additionally, confirm the CAS Registry Number (if available) through authoritative databases, as seen in related bromophenyl ethers like 4-Bromophenyl phenyl ether (CAS 101-55-3) .
Q. What are standard synthetic routes for this compound, and how can purity be optimized?
A common approach involves Ullmann-type coupling or nucleophilic substitution between 2-bromobenzyl halides and 2-chlorophenol derivatives. For example, analogous reactions for chlorophenyl ethers use silver nitrate as a catalyst in acetonitrile under reflux, achieving moderate yields (e.g., 40% in bis-chlorobenzyl naphthoquinone synthesis) . Purification via column chromatography (silica gel with dichloromethane/petroleum ether) and recrystallization (e.g., dichloromethane) enhances purity, as demonstrated in crystallography studies of related intermediates .
Q. How is this compound detected in environmental samples?
Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace analysis, as applied to brominated diphenyl ethers in environmental matrices . Calibrate with isotope-labeled internal standards to mitigate matrix effects. For quantification, prepare standard solutions in non-polar solvents (e.g., isooctane or toluene-nonane mixtures) at known concentrations (e.g., 50 µg/mL) .
Advanced Research Questions
Q. What advanced analytical techniques are critical for resolving structural ambiguities in halogenated aryl ethers?
Single-crystal X-ray diffraction (SCXRD) is indispensable for unambiguous structural confirmation. For instance, SCXRD validated the crystal packing and bond angles of intermediates like 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene , revealing intermolecular interactions influencing stability . Complement with DFT calculations to correlate experimental data (e.g., IR frequencies) with theoretical models, enhancing interpretation of electronic effects from bromine and chlorine substituents.
Q. How does the stability of this compound vary under thermal or photolytic conditions?
Conduct accelerated stability studies by exposing the compound to controlled thermal stress (e.g., 40–80°C) and UV light. Monitor degradation via HPLC-UV/Vis and identify byproducts using high-resolution MS . Compare results with structurally similar compounds like bis(2-Chlorophenyl)ether , which may form chlorinated dioxins under extreme conditions . Note that bromine’s higher electronegativity compared to chlorine may alter degradation pathways, necessitating tailored analytical protocols.
Q. How should researchers address contradictions in synthetic yields or purity reported across studies?
Systematically evaluate variables such as catalyst loading , solvent polarity , and reaction time . For example, silver nitrate concentration significantly impacts yields in naphthoquinone derivatives . Employ design of experiments (DoE) to identify critical factors. Validate reproducibility by replicating conditions from peer-reviewed syntheses, such as those for pharmaceutical intermediates . Cross-check purity assessments using orthogonal methods (e.g., HPLC vs. GC-MS ) to resolve discrepancies.
Q. What mechanistic insights guide the use of this compound in drug development?
The compound’s halogenated aromatic structure makes it a candidate for pharmacophore modification in antidepressants or anti-inflammatory agents. For example, bromine and chlorine substituents enhance lipid solubility and receptor binding affinity, as seen in tricyclic antidepressants derived from similar intermediates . Test bioactivity via enzyme inhibition assays (e.g., COX-2 or serotonin reuptake) and correlate results with computational docking studies to refine molecular design .
Methodological Notes
- Data Validation : Always use triangulation (e.g., spectral, chromatographic, and crystallographic data) to confirm compound identity and purity .
- Environmental Safety : Adhere to protocols for halogenated waste disposal to prevent ecological contamination, as recommended for chlorinated ethers .
- Collaborative Research : Engage with crystallography facilities or computational chemists to resolve complex structural or mechanistic questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
